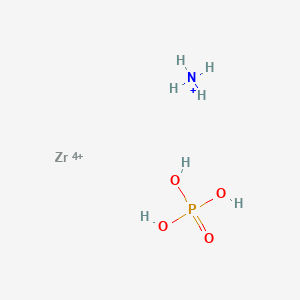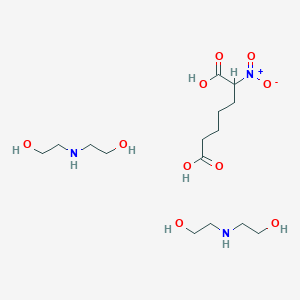
Phosphoric acid, ammonium zirconium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, ammonium zirconium salt is a compound that combines the properties of phosphoric acid, ammonium, and zirconium. This compound is known for its unique chemical and physical properties, which make it useful in various scientific and industrial applications. It is often used in the fields of catalysis, ion exchange, and as a precursor for other zirconium-based materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid, ammonium zirconium salt typically involves the reaction of zirconium oxychloride with ammonium phosphate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{ZrOCl}_2 + \text{(NH}_4\text{)}_3\text{PO}_4 \rightarrow \text{Zr(NH}_4\text{PO}_4)_2 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction temperature, pH, and concentration of reactants are carefully controlled to optimize yield and quality.
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, ammonium zirconium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium phosphate.
Reduction: Under certain conditions, it can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or potassium chloride can facilitate substitution reactions.
Major Products:
Oxidation: Zirconium phosphate.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various zirconium salts depending on the substituting cation.
Scientific Research Applications
Phosphoric acid, ammonium zirconium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its acidic properties.
Biology: Employed in the preparation of bio-compatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in dental materials.
Industry: Applied in the production of ceramics, coatings, and as an ion-exchange material in water treatment processes.
Mechanism of Action
The mechanism by which phosphoric acid, ammonium zirconium salt exerts its effects is primarily through its ability to act as a Lewis acid. The zirconium ions can coordinate with various ligands, facilitating catalytic reactions. The presence of phosphoric acid groups enhances its ability to participate in proton transfer reactions, making it effective in catalysis and ion exchange processes.
Comparison with Similar Compounds
Zirconium Phosphate: Similar in structure but lacks the ammonium component.
Ammonium Phosphate: Contains ammonium and phosphate but lacks zirconium.
Zirconium Oxychloride: A precursor to many zirconium compounds but lacks the phosphate component.
Uniqueness: Phosphoric acid, ammonium zirconium salt is unique due to its combination of zirconium, ammonium, and phosphate, which imparts a distinct set of chemical and physical properties. This combination allows it to function effectively in a variety of applications, particularly in catalysis and ion exchange, where its multi-functional nature is advantageous.
Properties
CAS No. |
84057-79-4 |
|---|---|
Molecular Formula |
H7NO4PZr+5 |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
azanium;phosphoric acid;zirconium(4+) |
InChI |
InChI=1S/H3N.H3O4P.Zr/c;1-5(2,3)4;/h1H3;(H3,1,2,3,4);/q;;+4/p+1 |
InChI Key |
ISIWPXURXBFSFC-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].OP(=O)(O)O.[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















